molecular formula C21H21N3O3 B5672974 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide

Cat. No. B5672974
M. Wt: 363.4 g/mol
InChI Key: XUHLTYFTYOROJF-UHFFFAOYSA-N
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Description

"N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide" is a chemical compound that falls within the category of benzamides with potential bioactivity. This summary will cover aspects of its synthesis, molecular and physical properties, without delving into its applications or pharmacological aspects.

Synthesis Analysis

The synthesis of benzamide derivatives, including those with pyrazole moieties, often involves multi-step chemical reactions. A common approach includes the amidation of benzoyl chlorides or direct functionalization of benzene derivatives. Specifically, catalyst-free synthesis methods have been developed for related benzamide derivatives, indicating a trend towards more environmentally friendly and economically viable synthesis pathways (Liu et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be extensively analyzed through spectral characterization methods such as NMR, IR, and X-ray crystallography. For example, the molecular and crystal structure of pyrazole derivatives has been elucidated through such techniques, revealing intricate details about molecular conformations and intermolecular interactions (Kumara et al., 2018).

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-4-(1H-pyrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-14(17-7-8-19-20(13-17)27-12-11-26-19)24(2)21(25)16-5-3-15(4-6-16)18-9-10-22-23-18/h3-10,13-14H,11-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHLTYFTYOROJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)N(C)C(=O)C3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethyl]-N-methyl-4-(1H-pyrazol-3-YL)benzamide

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